![molecular formula C9H12BNO4 B14230464 [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid CAS No. 573675-99-7](/img/structure/B14230464.png)
[3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of an amino group, an ethoxycarbonyl group, and a boronic acid moiety attached to a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid typically involves the reaction of 4-iodobenzoic acid ethyl ester with triisopropyl borate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol, and a catalyst, such as palladium. The reaction mixture is then subjected to purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid can undergo oxidation reactions to form phenols.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Phenols
Reduction: Amines
Substitution: Substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. It serves as a building block for the synthesis of various complex molecules .
Biology: In biological research, this compound is used in the development of sensors for detecting saccharides and glycosylated biomolecules due to its ability to selectively bind with diol compounds .
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. Its ability to form stable complexes with biomolecules makes it a valuable tool in drug design and discovery.
Industry: In the industrial sector, this compound is used as an intermediate in the production of various chemicals and materials. It is also employed in the manufacture of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid involves its ability to form stable complexes with diol-containing compounds. This interaction is facilitated by the boronic acid moiety, which can form reversible covalent bonds with diols. This property is exploited in various applications, including the development of sensors and drug molecules .
Comparación Con Compuestos Similares
4-Ethoxycarbonylphenylboronic acid: Similar in structure but lacks the amino group.
4-Methoxycarbonylphenylboronic acid: Contains a methoxycarbonyl group instead of an ethoxycarbonyl group.
4-Aminophenylboronic acid pinacol ester: Contains an amino group but has a different ester moiety.
Uniqueness: [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid is unique due to the presence of both an amino group and an ethoxycarbonyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
573675-99-7 |
|---|---|
Fórmula molecular |
C9H12BNO4 |
Peso molecular |
209.01 g/mol |
Nombre IUPAC |
(3-amino-4-ethoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C9H12BNO4/c1-2-15-9(12)7-4-3-6(10(13)14)5-8(7)11/h3-5,13-14H,2,11H2,1H3 |
Clave InChI |
XAPSRVHRVRZIGP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)C(=O)OCC)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


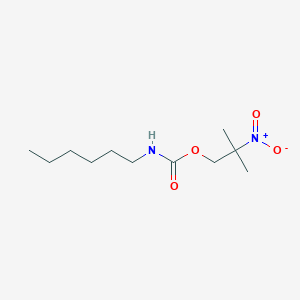
![(E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine](/img/structure/B14230389.png)
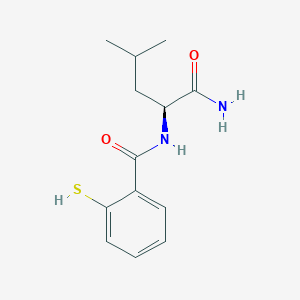
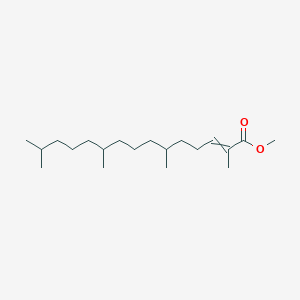
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-](/img/structure/B14230409.png)

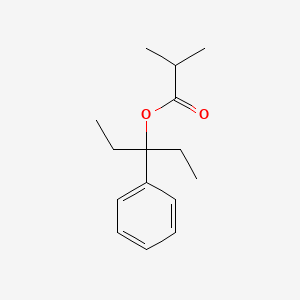
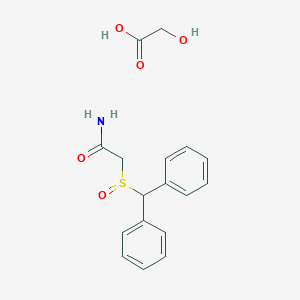
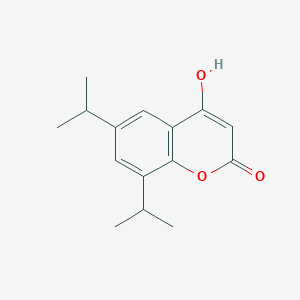
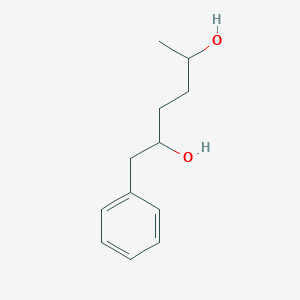
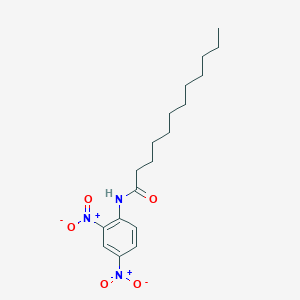
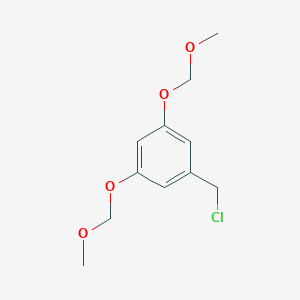
![Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro-](/img/structure/B14230454.png)
![2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14230458.png)
